Cas no 120901-51-1 (3,3',4,4'-Tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl)

3,3',4,4'-Tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl structure
120901-51-1 structure
Product Name:3,3',4,4'-Tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl
CAS-nummer:120901-51-1
MF:C20H26O4
MW:330.418046474457
CID:2053917
PubChem ID:642531
Update Time:2025-04-21

3,3',4,4'-Tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl Chemische en fysische eigenschappen

Naam en identificatie

    • 3,3',4,4'-Tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl
    • 3,4,3',4'-tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl
    • p-cymene 2,3-diol 6,6'-dimer
    • p-cymene-2,3-diol dimer
    • rel-(R)-3,4,3',4'-tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl
    • 5,5'-diisopropyl-2,2'-dimethylbiphenyl-3,3',4,4'-tetrol
    • DTXSID301157782
    • 4-(3,4-dihydroxy-2-methyl-5-propan-2-ylphenyl)-3-methyl-6-propan-2-ylbenzene-1,2-diol
    • [1,1'-biphenyl]-3,3',4,4'-tetrol, 2,2'-dimethyl-5,5'-bis(1-methylethyl)-
    • CHEBI:171857
    • 120901-51-1
    • 2,2'-Dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-3,3',4,4'-tetrol
    • InChI=1/C20H26O4/c1-9(2)13-7-15(11(5)17(21)19(13)23)16-8-14(10(3)4)20(24)18(22)12(16)6/h7-10,21-24H,1-6H
    • 4-[3,4-dihydroxy-2-methyl-5-(propan-2-yl)phenyl]-3-methyl-6-(propan-2-yl)benzene-1,2-diol
    • 2,2a(2)-Dimethyl-5,5a(2)-bis(1-methylethyl)[1,1a(2)-biphenyl]-3,3a(2),4,4a(2)-tetrol
    • Inchi: 1S/C20H26O4/c1-9(2)13-7-15(11(5)17(21)19(13)23)16-8-14(10(3)4)20(24)18(22)12(16)6/h7-10,21-24H,1-6H3
    • InChI-sleutel: BUKCOURGDZTOBF-UHFFFAOYSA-N
    • LACHT: OC1=C(C(C)=C(C=C1C(C)C)C1=C(C)C(=C(C(=C1)C(C)C)O)O)O

Berekende eigenschappen

  • Exacte massa: 330.18310931g/mol
  • Monoisotopische massa: 330.18310931g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 372
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.1
  • Topologisch pooloppervlak: 80.9Ų
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Changzhou Guanjia Chemical Co., Ltd
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Changzhou Guanjia Chemical Co., Ltd
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Shandong Jing Kun Chemical Co.,Ltd.
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Shandong Jing Kun Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
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钜澜化工科技(青岛)有限公司
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